Home > Products > Screening Compounds P9016 > AKR1C3 inhibitor KV-37
AKR1C3 inhibitor KV-37 - 1954693-22-1

AKR1C3 inhibitor KV-37

Catalog Number: EVT-10930623
CAS Number: 1954693-22-1
Molecular Formula: C23H25NO3
Molecular Weight: 363.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

AKR1C3 Inhibitor KV-37 is a highly selective compound targeting the Aldo-Keto Reductase 1C3 enzyme, which plays a significant role in the progression of prostate cancer, particularly in castration-resistant prostate cancer (CRPC). AKR1C3, also known as type 5 17β-hydroxysteroid dehydrogenase, is involved in the conversion of weak androgens into potent androgens, thereby contributing to tumor growth and resistance to therapies. KV-37 has demonstrated promising antineoplastic effects and enhances the efficacy of existing treatments such as enzalutamide in prostate adenocarcinoma cells .

Source

KV-37 was developed through a series of chemical modifications and screenings aimed at identifying effective inhibitors of AKR1C3. The compound's design focused on enhancing selectivity and stability while minimizing toxicity to non-cancerous cells. Its synthesis and characterization were reported in various studies highlighting its potential therapeutic applications in oncology .

Classification

KV-37 belongs to the class of cinnamic acid derivatives and is classified as an AKR1C3 inhibitor. It exhibits a high degree of selectivity over other isoforms, particularly AKR1C2, making it a valuable candidate for targeted cancer therapy .

Synthesis Analysis

Methods

The synthesis of KV-37 involves multiple steps that include the formation of key intermediates through various organic reactions. The primary synthetic route utilizes a coupling reaction between specific precursors to achieve the desired structure.

Technical Details

  1. Starting Materials: The synthesis begins with commercially available precursors that undergo transformations such as Friedel-Crafts acylation and substitution reactions.
  2. Key Reactions:
    • Friedel-Crafts Acylation: This reaction is crucial for introducing acyl groups into aromatic systems.
    • Coupling Reactions: These reactions are used to link different molecular fragments, forming the core structure of KV-37.
  3. Yield Optimization: Throughout the synthesis, various protecting groups are employed to enhance yields and facilitate purification processes.

The final product is characterized by techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity .

Molecular Structure Analysis

Structure

KV-37 features a complex molecular architecture characterized by a cinnamic acid backbone. The specific configuration contributes to its binding affinity for AKR1C3.

Data

  • Molecular Formula: C₁₈H₁₉NO₄
  • Molecular Weight: Approximately 313.35 g/mol
  • Structural Features: The compound contains functional groups that enhance its interaction with the active site of AKR1C3, including an acrylic acid moiety that plays a critical role in its inhibitory activity .
Chemical Reactions Analysis

Reactions

KV-37 undergoes specific interactions within the active site of AKR1C3, inhibiting its enzymatic activity.

Technical Details

  1. Inhibition Mechanism: KV-37 binds competitively to the active site of AKR1C3, preventing substrate access and subsequent conversion into potent androgens.
  2. Synergistic Effects: When combined with enzalutamide, KV-37 significantly enhances the drug's effectiveness against resistant cancer cell lines, indicating its potential for combination therapy .
Mechanism of Action

Process

The mechanism by which KV-37 exerts its effects involves several key processes:

  1. Binding Affinity: KV-37 selectively binds to the hydrophobic pocket of AKR1C3, disrupting its normal function.
  2. Reduction of Androgen Levels: By inhibiting AKR1C3, KV-37 leads to decreased levels of testosterone and dihydrotestosterone within tumor cells, impairing their growth signals.
  3. Induction of Apoptosis: The compound promotes apoptosis in cancer cells by downregulating androgen receptor signaling pathways, which are crucial for tumor survival .

Data

Studies have shown that treatment with KV-37 results in significant reductions in prostate-specific antigen levels and cell viability in various prostate cancer models .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Solid crystalline form
  • Solubility: Soluble in organic solvents; limited solubility in water
  • Stability: Exhibits hydrolytic stability under physiological conditions, making it suitable for therapeutic applications.

Chemical Properties

  • pKa Value: Reflects the acidic nature of the carboxylic group, influencing solubility and bioavailability.
  • LogP Value: Indicates lipophilicity, which is essential for membrane permeability.

These properties are critical for determining the pharmacokinetics and pharmacodynamics of KV-37 as a therapeutic agent .

Applications

KV-37 has significant potential applications in scientific research and clinical settings:

Introduction to AKR1C3 as a Therapeutic Target in Oncology

Role of AKR1C3 in Intratumoral Androgen Biosynthesis and Castration-Resistant Prostate Cancer Pathogenesis

Aldo-keto reductase 1C3 (AKR1C3), also designated type 5 17β-hydroxysteroid dehydrogenase, functions as a pivotal enzymatic catalyst within steroidogenic pathways. Its primary oncological significance resides in its capacity to convert adrenal-derived weak androgens—specifically Δ4-androstene-3,17-dione (androstenedione) and 5α-androstane-3,17-dione—into potent androgens, testosterone and 5α-dihydrotestosterone (DHT), respectively [1] [2]. This intratumoral androgen biosynthesis persists despite systemic androgen deprivation therapy, thereby circumventing castration and driving tumor progression to the lethal castration-resistant prostate cancer (CRPC) stage [1] [6]. AKR1C3 further contributes to CRPC pathogenesis through non-steroidogenic mechanisms, including direct interaction with the androgen receptor and its splice variants (e.g., androgen receptor splice variant 7), stabilizing these transcription factors and enhancing their transcriptional activity [3]. This enzymatic activity establishes an autocrine loop of androgen receptor activation independent of gonadal androgen production, representing a fundamental escape mechanism in CRPC progression [2] [3].

Table 1: AKR1C3-Mediated Androgen Biosynthesis Pathways

SubstrateProductBiological Consequence
Δ4-Androstene-3,17-dioneTestosteroneActivation of full-length androgen receptor
5α-Androstane-3,17-dione5α-Dihydrotestosterone (DHT)Hyperactivation of androgen receptor signaling
Prostaglandin D2 (PGD2)11β-Prostaglandin F2αProliferative signaling via FP receptor/PI3K/Akt pathway
Estrone17β-EstradiolEstrogen receptor activation in hormone-sensitive malignancies

AKR1C3 Overexpression in Castration-Resistant Prostate Cancer and Chemotherapeutic Resistance Mechanisms

Molecular profiling of clinical CRPC specimens reveals significant AKR1C3 overexpression at both transcriptomic and proteomic levels compared to hormone-naïve prostate cancer or benign prostatic tissue [1] [2] [6]. This elevation correlates directly with advanced disease parameters: analyses of 496 prostate cancer patients within The Cancer Genome Atlas database demonstrated associations between heightened AKR1C3 expression and elevated T stage, N stage, and Gleason scores [2]. Metastatic prostate cancer exhibits particularly pronounced AKR1C3 upregulation, as evidenced by data from GEO datasets and Oncomine repositories [2]. Beyond its role in androgen production, AKR1C3 overexpression confers broad chemotherapeutic resistance through multiple biochemical mechanisms:

  • Enzymatic Detoxification: AKR1C3 reduces carbonyl-containing chemotherapeutics (e.g., daunorubicin) into less cytotoxic alcohol metabolites via its NADPH-dependent reductase activity [5].
  • Androgen Receptor Reactivation: By sustaining intratumoral androgen levels, AKR1C3 maintains androgen receptor signaling despite androgen receptor antagonist treatment (e.g., enzalutamide, apalutamide) [1] [4].
  • Androgen Receptor Splice Variant Stabilization: AKR1C3 physically interacts with constitutively active androgen receptor splice variants (e.g., androgen receptor splice variant 7), inhibiting their proteasomal degradation and perpetuating ligand-independent androgen receptor signaling [3].

Table 2: Clinical Correlates of AKR1C3 Overexpression in Prostate Cancer

Clinical ParameterAssociation with AKR1C3 OverexpressionData Source
Metastatic StatusSignificant elevation in metastasesGEO Datasets/Oncomine [2]
Gleason ScorePositive correlation with higher scoresThe Cancer Genome Atlas [2]
Castration ResistanceUpregulated in CRPC vs. primary tumorsMultiple patient cohorts [1]
Androgen Receptor Antagonist ResistanceLinked to treatment failurePreclinical models [1] [4]

Rationale for AKR1C3 Inhibition in Overcoming Androgen Receptor Antagonist Resistance

Pharmacological inhibition of AKR1C3 represents a mechanistically rational strategy to circumvent resistance to androgen receptor antagonists. As AKR1C3 operates downstream of cytochrome P450 17A1 (the target of abiraterone acetate), its inhibition avoids the mineralocorticoid excess associated with cytochrome P450 17A1 blockade, thereby eliminating the requirement for concomitant corticosteroid administration [1] [6]. The compound (E)-3-(4-(3-methylbut-2-en-1-yl)-3-(3-phenylpropanamido)phenyl)acrylic acid (KV-37) exemplifies a potent, isoform-selective AKR1C3 inhibitor engineered for hydrolytic stability and minimal cross-reactivity with related aldo-keto reductase isoforms (Aldo-keto reductase 1C1, Aldo-keto reductase 1C2, Aldo-keto reductase 1C4) [1] [6]. KV-37 exerts profound antineoplastic effects through multimodal actions:

  • Suppression of Intratumoral Androgenesis: KV-37 dose-dependently inhibits testosterone and 5α-dihydrotestosterone synthesis in CRPC cell lines (22Rv1, LNCaP1C3), reducing androgen receptor transactivation and prostate-specific antigen expression [1] [6].
  • Disruption of Androgen Receptor/Androgen Receptor Splice Variant 7 Stability: By inhibiting AKR1C3, KV-37 promotes ubiquitination and proteasomal degradation of both full-length androgen receptor and androgen receptor splice variant 7, abrogating their transcriptional activity [3] [4].
  • Synergistic Potentiation of Androgen Receptor Antagonists: KV-37 exhibits extraordinary synergistic interaction with enzalutamide, reducing the half-maximal inhibitory concentration of enzalutamide by >200-fold in drug-resistant 22Rv1 cells. This synergy induces apoptotic cell death through enhanced caspase-3/7 activation and overcomes enzalutamide resistance attributable to androgen receptor splice variant 7 expression [1] [4] [6].

Table 3: KV-37 Combination Effects with Enzalutamide in Resistant Models

Cell LineEnzalutamide IC50 AloneEnzalutamide IC50 + KV-37Potentiation FactorApoptotic Induction
22Rv1>100 µM<0.5 µM>200-fold6.8-fold increase
LNCaP1C342.5 µM0.85 µM50-fold4.2-fold increase

The mechanistic rationale for combining KV-37 with androgen receptor antagonists extends beyond mere androgen suppression. KV-37 simultaneously targets both the ligand-dependent (full-length androgen receptor) and ligand-independent (androgen receptor splice variant 7) arms of androgen receptor signaling, thereby addressing two major resistance pathways in CRPC [3] [4]. This dual inhibition strategy demonstrates significant translational potential for overcoming the therapeutic limitations of current androgen receptor antagonists in advanced prostate cancer [1] [6].

Properties

CAS Number

1954693-22-1

Product Name

AKR1C3 inhibitor KV-37

IUPAC Name

(E)-3-[4-(3-methylbut-2-enyl)-3-(3-phenylpropanoylamino)phenyl]prop-2-enoic acid

Molecular Formula

C23H25NO3

Molecular Weight

363.4 g/mol

InChI

InChI=1S/C23H25NO3/c1-17(2)8-12-20-13-9-19(11-15-23(26)27)16-21(20)24-22(25)14-10-18-6-4-3-5-7-18/h3-9,11,13,15-16H,10,12,14H2,1-2H3,(H,24,25)(H,26,27)/b15-11+

InChI Key

SMYHHZFAWOLAAX-RVDMUPIBSA-N

Canonical SMILES

CC(=CCC1=C(C=C(C=C1)C=CC(=O)O)NC(=O)CCC2=CC=CC=C2)C

Isomeric SMILES

CC(=CCC1=C(C=C(C=C1)/C=C/C(=O)O)NC(=O)CCC2=CC=CC=C2)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.